![molecular formula C9H11N3O B1291044 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 937796-10-6](/img/structure/B1291044.png)
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Overview
Description
“2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 937796-10-6 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” consists of a pyrrolidine ring attached to a pyrimidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms .
Physical And Chemical Properties Analysis
“2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” is a solid compound . Its InChI Code is 1S/C9H11N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 .
Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
2-(Pyrrolidin-1-yl)pyrimidine: derivatives are synthesized through reactions with (hetero)aromatic C-nucleophiles. This process is crucial for creating compounds with potential pharmacological activities .
Pharmacological Activity
These derivatives act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They inhibit enzymes like phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Antioxidative Properties
The antioxidative properties of 2-(Pyrrolidin-1-yl)pyrimidine derivatives have been documented, which is significant for developing treatments against oxidative stress-related diseases .
Antibacterial Applications
These compounds have shown antibacterial properties, suggesting their use in developing new antibacterial agents .
Cell Cycle Effects
Research has characterized the effects of these derivatives on the cell cycle, which could be pivotal in cancer research and therapy .
Anti-Fibrosis Activity
Derivatives of pyrimidine, including those with a pyrrolidine ring, have been studied for their anti-fibrotic activities. This is particularly relevant in the treatment of fibrotic diseases .
Safety and Hazards
Future Directions
The future directions for “2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . This could involve the design of new molecules based on the pyrrolidine scaffold, with different biological profiles .
Mechanism of Action
Target of Action
This compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . Therefore, it’s plausible that it may interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring in its structure suggests that it might interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and π-π stacking .
properties
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMKROLYLRRJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640469 | |
Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
CAS RN |
937796-10-6 | |
Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.